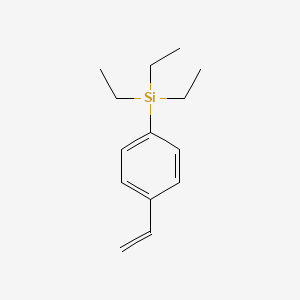
p-Triethylsilylstyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Vinylphenyltriethylsilicon is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a triethylsilicon group.
准备方法
Synthetic Routes and Reaction Conditions: 4-Vinylphenyltriethylsilicon can be synthesized through several methods. One common approach involves the hydrosilylation of vinylbenzene with triethylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group .
Industrial Production Methods: In industrial settings, the production of 4-vinylphenyltriethylsilicon often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions: 4-Vinylphenyltriethylsilicon undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols under specific conditions.
Reduction: The phenyl ring can be reduced to cyclohexyl derivatives using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical setup.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silicon compounds.
科学研究应用
作用机制
The mechanism by which 4-vinylphenyltriethylsilicon exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group allows for polymerization and cross-linking reactions, while the triethylsilicon group provides stability and resistance to degradation. The compound’s molecular targets and pathways involve interactions with other organic molecules, facilitating the formation of complex structures and materials .
相似化合物的比较
Vinyltrimethylsilane: Similar in structure but with a trimethylsilicon group instead of triethylsilicon.
Phenyltriethylsilane: Lacks the vinyl group, affecting its reactivity and applications.
Vinylphenylmethylsilane: Contains a methylsilicon group, offering different chemical properties.
Uniqueness: 4-Vinylphenyltriethylsilicon stands out due to its combination of a vinyl group and a triethylsilicon group, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization capabilities and resistance to harsh conditions .
属性
分子式 |
C14H22Si |
|---|---|
分子量 |
218.41 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)-triethylsilane |
InChI |
InChI=1S/C14H22Si/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChI 键 |
OSASEORQNRMDRG-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


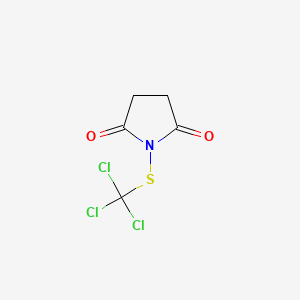

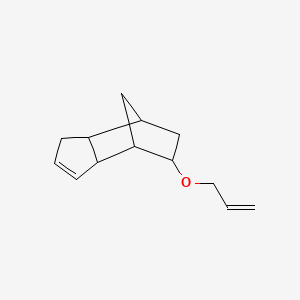
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

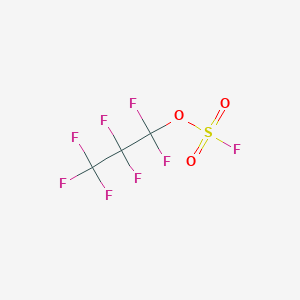
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
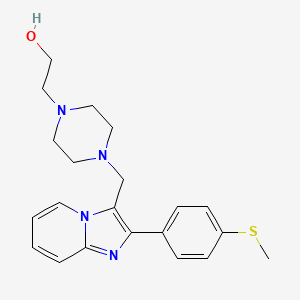
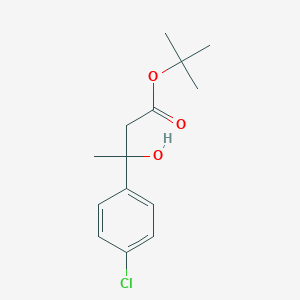
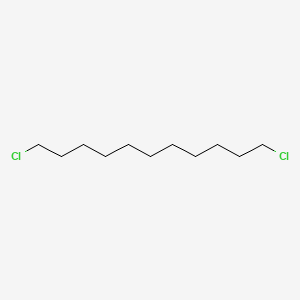
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
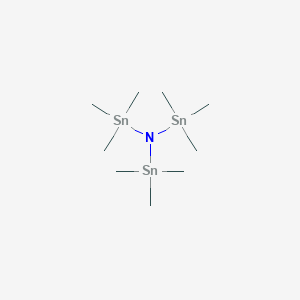
methyl benzoate](/img/structure/B14744126.png)

